2-(3,5-Dichlorophenyl)-2-morpholinoethanamine
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Overview
Description
2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dichlorophenyl group attached to a morpholinoethanamine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-morpholinoethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-morpholinoethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is unique due to its morpholinoethanamine backbone, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C12H16Cl2N2O |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-5-9(6-11(14)7-10)12(8-15)16-1-3-17-4-2-16/h5-7,12H,1-4,8,15H2 |
InChI Key |
SRTIZPOTUYBHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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